2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole
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Overview
Description
This compound is an indole derivative with a trifluoromethyl group at the 6-position and a tetramethyl-1,3,2-dioxaborolane group at the 2-position . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The trifluoromethyl group is a common functional group in organic chemistry with the formula -CF3, and the tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The indole core of the molecule is aromatic, which means it is particularly stable. The trifluoromethyl group is electron-withdrawing, which means it pulls electron density towards itself, and can thus influence the reactivity of the molecule. The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, and boronic esters are known to be planar and to form stable complexes with diols .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, and it’s used to couple boronic acids (or esters) with organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility in different solvents .Scientific Research Applications
a. Targeted Cancer Therapies:
- Crizotinib : This compound serves as an intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC) with ALK or ROS1 gene rearrangements . Researchers explore its potential as a scaffold for designing novel kinase inhibitors.
Future Directions
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)12-7-9-5-6-10(15(17,18)19)8-11(9)20-12/h5-8,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDAEVJGIFTDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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